[1-(3,4-dimethylphenyl)ethylidene]malononitrile
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Overview
Description
[1-(3,4-dimethylphenyl)ethylidene]malononitrile, commonly known as DM, is a highly potent riot control agent. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DM is widely used by law enforcement agencies around the world for crowd control purposes. In recent years, DM has gained attention from the scientific community due to its potential applications in scientific research.
Mechanism of Action
DM acts as an irritant to the eyes, skin, and respiratory system. It causes tearing, coughing, and burning sensations in the eyes and throat. The mechanism of action of DM is not fully understood, but it is believed to act by stimulating the TRPA1 ion channel, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
DM has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. DM has also been shown to inhibit the growth and proliferation of cancer cells. In addition, DM has been found to induce the formation of amyloid fibrils, which are associated with a number of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DM has a number of advantages and limitations for use in laboratory experiments. Its relatively simple synthesis process and low cost make it an attractive option for researchers. However, its toxicity and potential health hazards must be taken into consideration when handling and using DM in the laboratory.
Future Directions
There are a number of future directions for research on DM. One area of interest is the development of DM-based fluorescent probes for the detection of thiols in biological systems. Another area of interest is the use of DM as a tool for studying protein aggregation and the formation of amyloid fibrils. Additionally, further research is needed to fully understand the mechanism of action of DM and its potential applications in cancer research.
Scientific Research Applications
DM has been found to have potential applications in scientific research. It has been shown to have anticancer properties and can be used as a tool for studying cancer cells. DM has also been used as a fluorescent probe for the detection of thiols in biological systems. Additionally, DM has been used as a tool for studying protein aggregation and the formation of amyloid fibrils.
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)ethylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-4-5-12(6-10(9)2)11(3)13(7-14)8-15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJRMNQMESLHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C(C#N)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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